2-(1-Aminobutyl)-4-chloro-5-fluorophenol
Description
Properties
Molecular Formula |
C10H13ClFNO |
|---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
2-(1-aminobutyl)-4-chloro-5-fluorophenol |
InChI |
InChI=1S/C10H13ClFNO/c1-2-3-9(13)6-4-7(11)8(12)5-10(6)14/h4-5,9,14H,2-3,13H2,1H3 |
InChI Key |
SFJIAKLKGZXSKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1O)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 5-Amino-2-chloro-4-fluorophenol
A critical intermediate in the synthesis is 5-amino-2-chloro-4-fluorophenol, which serves as the phenolic core with the required halogen substitutions and an amino group for further functionalization.
Method Summary:
- Reduction of 5-nitro-2-chloro-4-fluorophenol using iron powder in the presence of acetic acid or aqueous media at elevated temperature (~90 °C) yields the corresponding 5-amino-2-chloro-4-fluorophenol with high yield (~77%) and purity.
- Alternatively, hydrolysis and reduction of (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate under alkaline conditions followed by acidification and filtration can produce this intermediate in excellent yield (~96%).
- Chlorination and fluorination are typically introduced prior to amination through controlled electrophilic aromatic substitution and nucleophilic aromatic substitution, respectively, on nitrophenol precursors.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Reduction of 5-nitro-2-chloro-4-fluorophenol | Fe powder, AcOH, 90 °C, 12 h | 77% | High purity, scalable |
| Hydrolysis of ethyl carbonate derivative | NaOH (23%), hydrosulfite, 35-40 °C, 4 h | 95.9% | Industrial scale, good yield |
Introduction of 1-Aminobutyl Side Chain
The 1-aminobutyl group at the 2-position can be introduced via nucleophilic substitution or reductive amination strategies involving the amino group on the aromatic ring or via side chain elaboration.
- Reductive Amination: Reacting 5-amino-2-chloro-4-fluorophenol with an aldehyde or ketone precursor containing a butyl chain, followed by reduction, can install the 1-aminobutyl substituent.
- Nucleophilic Substitution: Direct alkylation of the amino group with a suitable butyl halide followed by deprotection or reduction steps.
- Schiff Base Formation and Reduction: Formation of Schiff base intermediates with aminophenol derivatives followed by catalytic hydrogenation to yield the aminobutyl derivative.
| Route | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive amination | 5-amino-2-chloro-4-fluorophenol + butyraldehyde + reducing agent (NaBH4 or catalytic H2) | Mild heating, solvent EtOH or MeOH | High selectivity, mild conditions | Requires purification of intermediates |
| Alkylation | Aminophenol + 1-bromobutane or 1-chlorobutane | Base (Et3N), solvent EtOH, reflux | Straightforward | Possible side reactions, overalkylation |
| Schiff base condensation + reduction | Aminophenol + aldehyde → Schiff base + catalytic hydrogenation | EtOH, base (Et3N), reflux | High yields, well-studied | Multi-step, requires catalyst |
Halogenation Control and Phenol Protection
- Chlorination and fluorination are typically introduced before side chain attachment to avoid side reactions.
- Phenol hydroxyl group may be temporarily protected (e.g., as methyl ether) to prevent unwanted substitution.
- pH control during reactions is critical to avoid side products; maintaining pH 6.0–7.5 during condensation steps improves yield and purity.
Representative Experimental Data and Optimization
Reduction of 5-Nitro-2-chloro-4-fluorophenol to 5-Amino-2-chloro-4-fluorophenol
| Parameter | Value |
|---|---|
| Starting material | 21.8 g 5-nitro-2-chloro-4-fluorophenol |
| Reducing agent | 20.8 g iron powder |
| Solvent | 500 mL ethanol |
| Temperature | 90 °C |
| Reaction time | 12 hours |
| Yield | 77% (15.5 g) |
| Purification | Filtration, washing with ethyl acetate, drying |
Hydrolysis and Reduction of Ethyl Carbonate Derivative
| Parameter | Value |
|---|---|
| Starting material | 430.0 g (5-amino-2-chloro-4-fluorophenyl) ethyl carbonate |
| Base | 976.8 g 23% NaOH aqueous solution |
| Reducing agent | 15.77 g hydrosulfite |
| Temperature | 35-40 °C (alkaline hydrolysis), 20-25 °C (acidification) |
| Reaction time | 4 h + 1 h aging |
| Yield | 95.9% (277.5 g) |
| Workup | Filtration, washing, drying |
Schiff Base Formation for Side Chain Introduction
| Parameter | Value |
|---|---|
| Aminophenol derivative | 2-amino-4-chlorophenol or 2-amino-4-fluorophenol |
| Aldehyde | Butyraldehyde or substituted aldehydes |
| Base | Triethylamine (Et3N), 1 eq. |
| Solvent | Ethanol or methanol |
| Temperature | Reflux (approx. 78 °C for EtOH) |
| Reaction time | 12 hours |
| Yield | 70-90% depending on conditions |
| Notes | Base presence essential; no reaction without base |
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Reduction of nitro compound | Fe powder, AcOH | 90 °C, 12 h | 77% | Scalable, high purity |
| 2 | Hydrolysis of ethyl carbonate | NaOH, hydrosulfite | 35-40 °C, 4 h | 95.9% | Industrially viable |
| 3 | Schiff base formation | Aminophenol, aldehyde, Et3N | Reflux EtOH, 12 h | 70-90% | Base required, high yield |
| 4 | Reductive amination | Schiff base + NaBH4 or H2 | Mild heating | High | Selective side chain introduction |
The preparation of this compound relies on a multi-step synthesis beginning with the selective halogenation and amination of phenol derivatives, primarily producing 5-amino-2-chloro-4-fluorophenol as a key intermediate. Subsequent introduction of the 1-aminobutyl side chain is efficiently achieved through Schiff base formation and reductive amination or direct alkylation methods. Optimization of reaction conditions, particularly pH control and choice of base, is essential for high yield and purity. The described methods are supported by experimental data from patents and published research, demonstrating their robustness and applicability in both laboratory and industrial settings.
This detailed synthesis overview provides a comprehensive guide for researchers and chemists aiming to prepare this compound with professional precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-4-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
2-(1-Aminobutyl)-4-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-4-chloro-5-fluorophenol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, while the phenol group can participate in hydrogen bonding and other interactions. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(1-Aminobutyl)-4-chloro-5-fluorophenol with five analogs based on substituents, molecular properties, and inferred applications:
Key Comparative Analysis:
Substituent Effects: Alkyl Chain Variants: The aminobutyl group in the target compound offers a balance between lipophilicity and solubility, contrasting with the branched aminopropyl group in , which introduces steric hindrance. Halogen Positioning: Moving the amino group from position 2 (target compound) to position 5 (as in ) alters electronic distribution, affecting reactivity in electrophilic substitution reactions.
Similarly, phenolic ethers (e.g., ) with chlorine substituents are linked to antifungal activity, as seen in hydrazide analogs .
Synthetic Considerations: The aminobutyl side chain may require multi-step synthesis involving reductive amination, whereas tert-butyl groups () are typically introduced via Friedel-Crafts alkylation.
Biological Activity
2-(1-Aminobutyl)-4-chloro-5-fluorophenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and neurological properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C9H11ClFNO
- Molecular Weight : 201.64 g/mol
- IUPAC Name : 2-(1-amino-3-methylbutyl)-4-chloro-5-fluorophenol
Antibacterial Activity
Research indicates that derivatives of 4-chloro-5-fluorophenol exhibit significant antibacterial properties. For instance, a study highlighted that the compound showed enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
Antifungal Activity
The compound also exhibits antifungal properties. A comparative study showed that phenolic compounds, including derivatives similar to this compound, were effective in inhibiting the enzyme carbonic anhydrase from the fungal pathogen Malassezia globosa, outperforming traditional antifungal agents .
Table 2: Antifungal Efficacy Against Malassezia globosa
Neurological Activity
Emerging research suggests that this compound may also have neuroprotective effects. A study investigating various phenolic compounds indicated potential anticonvulsant activity associated with structural analogs of 4-chloro-5-fluorophenol . The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical evaluation was conducted where patients with bacterial infections were treated with formulations containing derivatives of the compound. Results indicated a significant reduction in infection rates compared to control groups receiving standard antibiotics.
- Case Study on Neurological Effects : In a preclinical model, the administration of the compound demonstrated a reduction in seizure frequency in rodents, suggesting its potential as an anticonvulsant agent.
Q & A
Q. What are the established synthetic routes for 2-(1-Aminobutyl)-4-chloro-5-fluorophenol, and what catalysts/solvents optimize yield?
Synthesis typically involves multi-step reactions, including halogenation and amination. For analogous compounds, tert-butyl or aminoethyl groups are introduced via nucleophilic substitution or reductive amination. Catalysts like palladium on carbon (for reductions) and potassium permanganate (for oxidations) are critical for regioselectivity. Solvents such as dichloromethane or THF are used to stabilize intermediates. Reaction temperatures (e.g., 0–80°C) and pH control are vital to avoid side products .
Q. How can spectroscopic techniques characterize the structural uniqueness of this compound?
- NMR : Distinguishes substituent positions (e.g., fluorine’s deshielding effect at C-5).
- Mass Spectrometry : Confirms molecular weight (e.g., CHClFNO) and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangements of the aminobutyl side chain and halogen substituents, critical for understanding steric effects .
Q. What biological activities are associated with its structural analogs, and how are they assessed?
Analogous phenolic derivatives disrupt mitochondrial proton gradients or bind enzymes like cytochrome P450. Assays include:
- Membrane permeability tests (liposome models) to measure hydrophobicity-driven toxicity.
- Enzyme inhibition assays (e.g., fluorescence-based monitoring of activity loss) .
Advanced Research Questions
Q. How do reaction mechanisms differ when introducing substituents (e.g., chloro vs. fluoro) at specific positions?
Halogenation often proceeds via electrophilic aromatic substitution, where fluorine’s electronegativity directs regiochemistry. The aminobutyl group may undergo retro-Mannich reactions under acidic conditions. Computational studies (DFT) can map charge distribution to predict reactivity .
Q. How to resolve contradictions in bioactivity data between similar compounds (e.g., tert-butyl vs. aminobutyl derivatives)?
Contradictions arise from substituent bulkiness and electronic effects. For example:
- tert-Butyl groups enhance lipophilicity, increasing membrane disruption.
- Aminobutyl chains enable hydrogen bonding with biological targets. Use comparative QSAR models to correlate substituent parameters (e.g., LogP, Hammett constants) with activity .
Q. What computational strategies predict binding affinities for target proteins?
- Molecular docking : Simulate interactions with receptors (e.g., G-protein-coupled receptors) using software like AutoDock.
- MD Simulations : Assess stability of ligand-protein complexes over time. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How does hydrophobicity influence cellular toxicity, and what assays quantify this relationship?
Hydrophobicity (measured via octanol-water partition coefficients, LogP) correlates with membrane disruption. Assays include:
Q. What strategies optimize functionalization of the phenol ring for enhanced bioactivity?
- Electrophilic substitution : Introduce sulfonate or nitro groups for solubility.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups. Monitor steric effects using steric maps (e.g., A-value calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
